molecular formula C8H7BrClNO2 B2617434 Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate CAS No. 1807013-19-9

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate

Cat. No.: B2617434
CAS No.: 1807013-19-9
M. Wt: 264.5
InChI Key: MQNDVGZILZRSEA-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate (Molecular Formula: C₈H₇BrClNO₂) is a halogenated pyridine derivative with an ester functional group. Its structural features include a pyridine ring substituted with bromine at the 5-position, chlorine at the 2-position, and an acetoxy methyl group at the 4-position (Figure 1). Key identifiers include:

  • SMILES: COC(=O)CC1=CC(=NC=C1Br)Cl
  • InChIKey: MQNDVGZILZRSEA-UHFFFAOYSA-N .

Predicted collision cross-section (CCS) values for its adducts range from 143.8–148.7 Ų, with the [M+H]+ ion exhibiting a CCS of 144.1 Ų . This data is critical for mass spectrometry-based identification and structural elucidation.

Properties

IUPAC Name

methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNDVGZILZRSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807013-19-9
Record name methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromo-2-chloropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine substituents on the pyridine ring are prone to nucleophilic aromatic substitution (NAr) due to the ring’s electron-deficient nature. Sodium methoxide (NaOMe) is commonly used to facilitate these reactions.

Reaction Type Reagents Product
Nucleophilic substitutionNaOMe, DMF, 80°CSubstituted pyridine derivatives
HydrolysisH₂O or dilute HCl2-(5-bromo-2-chloropyridin-4-yl)acetic acid

The ester group can also participate in hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Cross-Coupling Reactions

The bromine substituent at position 5 enables participation in transition-metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Forms biaryl compounds when reacted with boronic acids.

  • Heck Reaction : Generates alkenylated pyridines using alkenes or alkynes .

These reactions are critical for synthesizing complex aromatic systems in medicinal chemistry.

Metalation Reactions

The pyridine ring can undergo metalation (e.g., deprotonation) using strong bases like butyllithium (BuLi), generating reactive intermediates. These intermediates are versatile for subsequent functional group transformations, such as alkylation or electrophilic substitution .

Redox Reactions

The halogen substituents (Br, Cl) can undergo redox transformations:

  • Reduction : Metal-mediated reduction (e.g., Zn/Hg) converts bromine to hydrogen.

  • Oxidation : Chlorine may undergo oxidation under harsh conditions, though this is less common due to its stability .

Analytical Considerations

While structural data (e.g., SMILES: COC(=O)CC1=CC(=NC=C1Br)Cl) and predicted collision cross-section (CCS) values (e.g., [M+H]+: 144.1 Ų) are available , direct experimental reaction data for this specific compound remains limited. Analogous reactions from related pyridine derivatives (e.g., 5-bromo-2-chloropyridine) provide mechanistic insights .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate is in the field of medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders such as diabetes. For instance, derivatives of this compound are being investigated for their potential as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial for managing type 2 diabetes .

Case Study: SGLT2 Inhibitors

A notable example involves the synthesis of a family of SGLT2 inhibitors where this compound plays a critical role. In preclinical studies, these inhibitors have shown promise in reducing blood glucose levels effectively, demonstrating the compound's relevance in therapeutic applications .

Agrochemical Applications

Beyond medicinal uses, this compound has potential applications in agrochemicals. The compound's structure suggests it could be effective as a pesticide or herbicide due to its ability to interact with biological systems at a molecular level. Research is ongoing to explore its efficacy and safety in agricultural settings.

Material Science

The compound's unique chemical properties also make it suitable for applications in material science. Research indicates that halogenated pyridines can be used in the development of novel materials with specific electronic or optical properties. This opens avenues for applications in organic electronics and photonic devices.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference compound in various analytical techniques such as chromatography and mass spectrometry. Its distinct mass spectrum can aid in the identification and quantification of related compounds in complex mixtures .

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for drug synthesis, particularly SGLT2 inhibitorsDiabetes treatment research
AgrochemicalsPotential use as pesticides or herbicidesOngoing research into agricultural efficacy
Material ScienceDevelopment of novel materials with electronic propertiesOrganic electronics
Analytical ChemistryReference compound for chromatography and mass spectrometryIdentification of related compounds

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. The presence of bromine and chlorine atoms on the pyridine ring makes it susceptible to nucleophilic substitution reactions. The ester functional group can also participate in hydrolysis and other reactions .

Comparison with Similar Compounds

Structural Analogues with Varying Halogen Substituents

Halogen substituents significantly influence electronic properties, reactivity, and bioactivity. Key comparisons include:

  • Ethyl 2-(5-Bromo-3-Chloropyridin-2-yl)Acetate: Differs in halogen positions (3-Cl, 2-pyridinyl vs. 2-Cl, 4-pyridinyl in the target compound).
  • Ethyl 2-(5-Bromo-2,3-Difluorophenoxy)Acetate: Incorporates fluorine at the 2- and 3-positions on a phenoxy ring. Fluorine’s high electronegativity increases metabolic stability compared to chlorine but may reduce π-stacking interactions in biological targets .

Table 1: Halogen Substituent Effects

Compound Halogen Positions Key Properties Reference
Methyl 2-(5-Bromo-2-Cl-Pyridin-4-yl)Acetate 5-Br, 2-Cl CCS [M+H]+: 144.1 Ų
Ethyl 2-(5-Bromo-3-Cl-Pyridin-2-yl)Acetate 5-Br, 3-Cl Likely lower electrophilicity at 4-position
Ethyl 2-(5-Bromo-2,3-F₂-Phenoxy)Acetate 2-F, 3-F Enhanced metabolic stability

Ester Functional Group Variations

The methyl ester in the target compound contrasts with ethyl esters in analogues:

  • Ethyl 2-(5-Bromo-2-Oxoindolin-1-yl)Acetate: Replaces the pyridine core with an indolinone ring. This modification introduces hydrogen-bonding capacity via the ketone, altering solubility and target affinity .

Core Heterocyclic Modifications

  • Ethyl 2-(5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-yl)Acetate : Replaces pyridine with an imidazole ring. Imidazole’s basic nitrogen enhances solubility in acidic environments, while the 4-chlorophenyl group adds steric bulk .
  • Ethyl 2-(5-Bromo-2-(4-Trifluoromethoxyphenyl)Thiazol-4-yl)Acetate : Substitutes pyridine with thiazole, introducing sulfur-mediated hydrophobic interactions. The trifluoromethoxy group further enhances lipophilicity .

Functional Group Replacements

  • (5-Bromo-2-Chloropyridin-4-yl)(Pyrrolidin-1-yl)Methanone: Replaces the acetate ester with a pyrrolidinyl ketone.

Biological Activity

Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇BrClNO₂
  • SMILES : COC(=O)CC1=CC(=NC=C1Br)Cl
  • InChI : InChI=1S/C8H7BrClNO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2...

The compound features a pyridine ring substituted with bromine and chlorine atoms, which is crucial for its biological activity. The presence of these halogens can enhance the compound's ability to interact with biological targets.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit selective toxicity towards bacterial strains without affecting mammalian cells significantly.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has highlighted the potential of this compound in cancer treatment. Its mechanism may involve the inhibition of specific kinases associated with tumor growth.

Case Study: Inhibition of CDK8/19 Kinases

A study focused on small-molecule modulators of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19, found that derivatives similar to this compound exhibited promising anticancer activity.

The study reported:

  • Cell-based Assays : Compounds demonstrated IC50 values in the low micromolar range.
  • Mechanism of Action : Inhibition of CDK8/19 led to reduced proliferation in colorectal cancer cell lines.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could modulate receptor activity, influencing cellular signaling pathways.
  • DNA Binding : Some studies suggest potential interactions with DNA, affecting replication and transcription processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications on the pyridine ring or the ester group can significantly influence potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Bromine at C5Enhanced antimicrobial activity
Chlorine at C2Improved selectivity against cancer cells
Alkyl chain length variationAltered bioavailability

Q & A

Q. What strategies address contradictions between computational reactivity predictions and experimental results?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model nucleophilic substitution at the 2-chloro position. Compare activation energies with experimental kinetic data (e.g., SNAr reactions with amines). If discrepancies arise, re-evaluate solvent effects (PCM models) or steric hindrance from the 5-bromo substituent .

Q. How does the steric and electronic influence of the 5-bromo-2-chloro substitution pattern affect regioselectivity in cross-coupling reactions?

  • Methodological Answer : Conduct Suzuki-Miyaura coupling screens with Pd(PPh₃)₄ and aryl boronic acids. Use ¹H NMR to track substitution at the 4-position (activated by electron-withdrawing ester) versus competing 5-bromo sites. Compare yields under varying temperatures (60–100°C) and bases (K₂CO₃ vs. Cs₂CO₃). The 2-chloro group may direct coupling via ortho-metalation effects .

Data Contradiction Analysis

Q. How should conflicting NMR and crystallographic data on molecular conformation be reconciled?

  • Methodological Answer : If solution-state NMR suggests free rotation of the acetate group but X-ray data shows a fixed conformation, analyze temperature-dependent NMR (VT-NMR) to detect rotational barriers. Use Cambridge Structural Database (CSD) entries of analogous esters to compare solid-state vs. solution behaviors. Consider steric crowding from the pyridine ring .

Experimental Design Tables

Parameter Synthetic Optimization Characterization
Reaction Temperature60–80°C (prevents Br/Cl scrambling)XRD: 100 K (reduces thermal motion)
CatalystH₂SO₄ (0.5–1.0 equiv)NMR Solvent: CDCl₃ (anhydrous)
PurificationSilica gel (70–230 mesh), EtOAc/HexaneHRMS Resolution: >30,000 (FWHM)

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